molecular formula C12H17NO2 B2665781 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1784180-64-8

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B2665781
CAS No.: 1784180-64-8
M. Wt: 207.273
InChI Key: XQPKDOZXNBJOIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazepine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to the presence of the methoxy group at the 8-position, which can influence its chemical properties and biological activities. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-methoxy-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)15-12/h4-6,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPKDOZXNBJOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C(O1)C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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